2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Researchers requiring a versatile fluorinated aryl bromide for cross-coupling often face supply inconsistency and limited purity options. This 2-bromo-3,5-bis(trifluoromethyl)benzoic acid directly addresses these challenges: - Unique ortho-Br enables regioselective Suzuki-Miyaura coupling to install the 3,5-bis(CF₃)phenyl motif (as in NK1 antagonist programs). - High predicted logP (~4.18) supports CNS penetration optimization; dual CF₃ groups enhance metabolic stability. - Consistent 95%+ purity across batches, with optional 97% and 98% grades; stock available in multi-gram quantities for rapid SAR exploration.

Molecular Formula C9H3BrF6O2
Molecular Weight 337.01 g/mol
CAS No. 505084-54-8
Cat. No. B1379304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
CAS505084-54-8
Molecular FormulaC9H3BrF6O2
Molecular Weight337.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H3BrF6O2/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H,17,18)
InChIKeyQMARPZPREXIREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid – Key Properties


2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (CAS 505084-54-8) is a fluorinated aromatic building block belonging to the class of halogenated benzoic acids. Its structure features a carboxylic acid group, a bromine atom at the ortho position, and two strong electron-withdrawing trifluoromethyl (–CF₃) groups at the meta positions . The compound has a molecular weight of 337.01 g/mol (C₉H₃BrF₆O₂), a predicted logP of approximately 4.18–4.16 , and is commercially available in purities up to 97% .

Product Class
Halogenated benzoic acid building block
Reactive Handle
Ortho-bromine for Pd-catalyzed cross-coupling
Lipophilicity Profile
High predicted logP, supports membrane permeability and ADME optimization

Why Analogs of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid Fail


This compound cannot be replaced by generic in-class analogs such as 3,5-bis(trifluoromethyl)benzoic acid (CAS 725-89-3) or 2-chloro-3,5-bis(trifluoromethyl)benzoic acid (CAS 272772-76-6) without fundamentally altering synthetic outcomes and molecular properties. The presence of the ortho-bromine provides a unique, reactive handle for regioselective cross-coupling reactions absent in the non-halogenated analog . Compared to the 2-chloro derivative, the bromine atom offers distinct reactivity in metal-catalyzed transformations due to differences in bond dissociation energies and leaving group ability [1]. Moreover, the combination of two –CF₃ groups and the ortho-bromine creates a sterically and electronically defined environment that significantly impacts physicochemical parameters such as lipophilicity (logP ≈ 4.18 vs. 2.6–3.0 for non-brominated analogs) .

Target Compound
2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
Potential Substitute
3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3)
Lacks ortho-halogen; cannot undergo direct Suzuki coupling without pre-functionalization. Lipophilicity drops significantly (logP ~2.9 vs ~4.2), altering ADME profile.
Target Compound
2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
Potential Substitute
2-Chloro-3,5-bis(trifluoromethyl)benzoic acid (CAS 272772-76-6)
Chlorine has different bond dissociation energy and leaving group ability; may reduce cross-coupling yields. Melting point and solubility behavior also differ.

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid vs. Closest Analogs


LogP vs. 3,5-Bis(trifluoromethyl)benzoic acid

The ortho-bromine substitution in 2-bromo-3,5-bis(trifluoromethyl)benzoic acid increases lipophilicity by approximately 1.2–1.3 logP units compared to the non-halogenated analog 3,5-bis(trifluoromethyl)benzoic acid. This quantitative difference is critical for applications requiring enhanced membrane permeability or specific logP ranges for lead optimization .

LogP vs. Non‑Br Analog
Context-dependent
ΔlogP ≈ +1.2 to +1.3
Target 4.18 / 4.16 · Baseline ~2.9
Supports lipophilicity-dependent selection for membrane permeability studies
Predicted values from different sources; verify experimentally
Medicinal Chemistry ADME Prediction Physicochemical Profiling

Melting Point vs. 2-Chloro Analog

The melting point of 2-bromo-3,5-bis(trifluoromethyl)benzoic acid is reported to be approximately 168–172 °C , whereas the 2-chloro analog (CAS 272772-76-6) exhibits a higher melting point of 172–174 °C . This ~2–4 °C difference, while modest, can influence purification protocols and formulation development.

Melting Point vs. Cl Analog
Context-dependent
ΔTm ≈ −2 to −4 °C
Target 168–172 °C · Comparator 172–174 °C
May influence crystallization protocol and handling during scale‑up
Vendor-reported ranges; cross‑study comparison
Process Chemistry Crystallization Material Science

Predicted pKa vs. 2-Bromo-3,5-dichlorobenzoic acid

The predicted acid dissociation constant (pKa) of 2-bromo-3,5-bis(trifluoromethyl)benzoic acid is approximately 2.1–2.2 , reflecting the strong electron-withdrawing effect of the –CF₃ groups. In contrast, the dichloro analog (2-bromo-3,5-dichlorobenzoic acid) has a predicted pKa of 2.11 ± 0.10 . The similar pKa values indicate that both compounds are strong acids; however, the –CF₃ groups provide greater electron withdrawal and metabolic stability.

pKa vs. Dichloro Analog
Class-level
ΔpKa < 0.1 (both ~2.1–2.2)
Both strong acids; –CF₃ groups enhance electron withdrawal
Similar acid strength; –CF₃ analog preferred for metabolic stability
Predicted values; class‑level inference
Acid-Base Chemistry Bioconjugation Formulation

Ortho-Bromine for Cross-Coupling Reactions

The ortho-bromine atom in 2-bromo-3,5-bis(trifluoromethyl)benzoic acid serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This site-specific reactivity is absent in 3,5-bis(trifluoromethyl)benzoic acid, which lacks a halogen handle . While quantitative yield data specific to this compound are not publicly available in peer-reviewed literature, class-level evidence indicates that ortho-bromo arenes undergo efficient Suzuki coupling with aryl boronic acids under standard conditions, typically yielding >80% [1].

Cross-Coupling Reactivity
Class-level
Reactive ortho‑Br vs. Non‑reactive analog
Suzuki-Miyaura coupling enabled; typical yields >80% reported for class
Enables direct biaryl synthesis without pre-functionalization
Class‑level evidence; actual yields depend on substrate
Suzuki-Miyaura Coupling C–C Bond Formation Drug Discovery

Applications of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid


Suzuki-Miyaura Synthesis of Biaryl Intermediates

The ortho-bromine substituent of 2-bromo-3,5-bis(trifluoromethyl)benzoic acid enables direct Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl scaffolds. This approach is particularly valuable for introducing the 3,5-bis(trifluoromethyl)phenyl motif into drug candidates, as demonstrated in the development of neurokinin-1 (NK1) receptor antagonists [1]. The high predicted logP (~4.18) of the resulting biaryl structures can be advantageous for optimizing CNS penetration or membrane permeability in early-stage lead compounds .

Fluorinated Building Blocks for Medicinal Chemistry

Due to its dual –CF₃ groups and carboxylic acid functionality, this compound serves as a versatile precursor for amide, ester, and acid chloride derivatives. Such derivatives are routinely employed in parallel synthesis and high-throughput screening campaigns to explore structure-activity relationships (SAR) in targets like G-protein coupled receptors (GPCRs) and ion channels . The quantitative physicochemical data (logP, predicted pKa) support its use in rational design of compounds with defined ADME properties.

Electron-Deficient Aromatic Cores for Agrochemicals & Materials

The strong electron-withdrawing nature of the –CF₃ groups, combined with the bromine leaving group, makes 2-bromo-3,5-bis(trifluoromethyl)benzoic acid an attractive building block for the synthesis of fluorinated liquid crystals, OLED materials, and crop protection agents . The melting point data (168–172 °C) and acid strength (pKa ~2.2) are relevant parameters for formulation scientists optimizing crystallization and solubility in non-polar media.

Application
Selection Property
Validation Focus
Suzuki-Miyaura biaryl synthesis
Ortho-bromine reactivity
Cross-coupling efficiency and substrate scope
Medicinal chemistry building block
Dual –CF₃ and –COOH functionality
SAR exploration; ADME property optimization
Electron-deficient aromatic core
Strong electron-withdrawing –CF₃ groups
Crystallization behavior; solubility in non-polar media

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